molecular formula C21H22ClF3N6O2 B11585049 3-Chloro-5-(4-methoxy-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1,3-dimethyl-1H-pyrazol-4-ylmethyl)-amide

3-Chloro-5-(4-methoxy-phenyl)-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (1,3-dimethyl-1H-pyrazol-4-ylmethyl)-amide

Cat. No.: B11585049
M. Wt: 482.9 g/mol
InChI Key: VVRFPZGMAOIQBS-UHFFFAOYSA-N
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Description

3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Pyrazolopyrimidine Core: The pyrazole intermediate is then reacted with a suitable pyrimidine precursor to form the pyrazolopyrimidine core.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent under specific reaction conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions can occur at the carboxamide group, leading to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can lead to the formation of quinones, while reduction of the carboxamide group can yield primary amines.

Scientific Research Applications

3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Chemical Biology: It is used in chemical biology research to probe the function of specific proteins and enzymes.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the following pathways:

    Inhibition of Enzymes: The compound can inhibit the activity of specific enzymes involved in disease pathways.

    Modulation of Receptors: It can bind to and modulate the activity of specific receptors, leading to changes in cellular signaling.

    Interaction with Proteins: The compound can interact with specific proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • **3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE shares structural similarities with other pyrazolopyrimidine compounds, such as:
    • 3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
    • 3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Uniqueness

The uniqueness of 3-CHLORO-N-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22ClF3N6O2

Molecular Weight

482.9 g/mol

IUPAC Name

3-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C21H22ClF3N6O2/c1-11-13(10-30(2)28-11)9-26-20(32)18-17(22)19-27-15(12-4-6-14(33-3)7-5-12)8-16(21(23,24)25)31(19)29-18/h4-7,10,15-16,27H,8-9H2,1-3H3,(H,26,32)

InChI Key

VVRFPZGMAOIQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC(=O)C2=NN3C(CC(NC3=C2Cl)C4=CC=C(C=C4)OC)C(F)(F)F)C

Origin of Product

United States

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